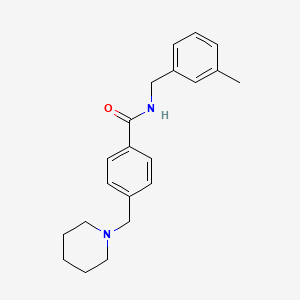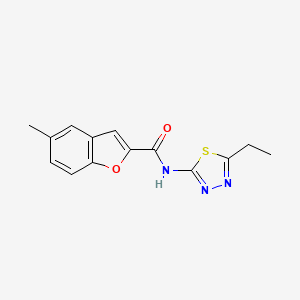
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone
Descripción general
Descripción
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of epidermal growth factor receptor (EGFR) signaling pathways. In
Aplicaciones Científicas De Investigación
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of EGFR signaling pathways, which are known to play a critical role in the development and progression of many types of cancer. 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been used in a variety of in vitro and in vivo studies to investigate its effects on cancer cell growth, migration, and invasion. Additionally, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been used in combination with other chemotherapeutic agents to enhance their efficacy.
Mecanismo De Acción
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone exerts its anti-cancer effects by inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer cells. EGFR signaling pathways are involved in cell proliferation, survival, migration, and invasion, and their dysregulation has been linked to the development and progression of cancer. By inhibiting EGFR activity, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone can block these pathways and induce cancer cell death.
Biochemical and Physiological Effects:
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. Additionally, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In normal cells, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has been shown to have minimal effects on cell viability and proliferation, indicating that it may have a favorable toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, it has been extensively studied and characterized, making it a well-established tool for investigating EGFR signaling pathways. However, 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone does have some limitations. It is not selective for EGFR and can also inhibit other receptor tyrosine kinases, which may complicate interpretation of results. Additionally, its potency can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone. One area of interest is the development of more selective and potent EGFR inhibitors that can overcome the limitations of 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone. Additionally, there is a need for more in-depth studies on the mechanism of action of 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone and its effects on other signaling pathways. Finally, there is a need for more preclinical and clinical studies to investigate the potential therapeutic applications of 2-(isopropylthio)-6,7-dimethoxy-3-phenyl-4(3H)-quinazolinone in cancer treatment.
Propiedades
IUPAC Name |
6,7-dimethoxy-3-phenyl-2-propan-2-ylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12(2)25-19-20-15-11-17(24-4)16(23-3)10-14(15)18(22)21(19)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJRKWBOVPXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4770580.png)
![7-amino-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4770592.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4770598.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl (2-tert-butylphenoxy)acetate](/img/structure/B4770602.png)



![2-[(2-thienylmethylene)amino]-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4770633.png)
![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B4770641.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770652.png)
![ethyl 5-ethyl-2-[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4770657.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4770677.png)
